(Z)-2-cyano-3-(3,4-diethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Overview
Description
(Z)-2-cyano-3-(3,4-diethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-(3,4-diethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzaldehyde and 4-hydroxyaniline.
Knoevenagel Condensation: The aldehyde group of 3,4-diethoxybenzaldehyde reacts with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile.
Amidation: The α,β-unsaturated nitrile is then reacted with 4-hydroxyaniline to form the desired enamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate.
Reduction: Reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Reagents such as sodium ethoxide or other nucleophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used as a probe to study enzyme activity and protein interactions.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(3,4-diethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
- (Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
- (Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Applications: Differences in biological activity and industrial applications based on the specific substituents.
This detailed article provides a comprehensive overview of (Z)-2-cyano-3-(3,4-diethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-2-cyano-3-(3,4-diethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-18-10-5-14(12-19(18)26-4-2)11-15(13-21)20(24)22-16-6-8-17(23)9-7-16/h5-12,23H,3-4H2,1-2H3,(H,22,24)/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFIWUSWGGFOFM-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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